Methyl 2-methylbenzo[d]thiazole-5-carboxylate

Catalog No.
S3413541
CAS No.
32770-98-2
M.F
C10H9NO2S
M. Wt
207.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methylbenzo[d]thiazole-5-carboxylate

CAS Number

32770-98-2

Product Name

Methyl 2-methylbenzo[d]thiazole-5-carboxylate

IUPAC Name

methyl 2-methyl-1,3-benzothiazole-5-carboxylate

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

InChI

InChI=1S/C10H9NO2S/c1-6-11-8-5-7(10(12)13-2)3-4-9(8)14-6/h3-5H,1-2H3

InChI Key

MSNFOUCVUZMALD-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)OC

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)OC

Medicinal Chemistry

Thiazole derivatives have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific methods of application or experimental procedures would depend on the specific derivative and its intended use.

Synthesis of Functionalized Quinolines

“Methyl 2-methylbenzo[d]thiazole-5-carboxylate” can be used in the synthesis of functionalized quinolines. This involves a facile functionalization of C(sp3)−H bonds and tandem cyclization strategy . The method avoids the requirement for transition metals, offering a mild approach to activation of C(sp3)−H bonds and formation of new C−C and C−N bonds .

Synthesis of Polycarbocyanine and Thiacyanine Dyes

“Methyl 2-methylbenzo[d]thiazole-5-carboxylate” can be used as a reagent in the synthesis of polycarbocyanine and thiacyanine dyes . The specific methods of application or experimental procedures would depend on the specific dye being synthesized.

Antimicrobial Drug

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug . The specific methods of application or experimental procedures would depend on the specific derivative and its intended use.

Antiretroviral Drug

Thiazole derivatives are also used in the formulation of Ritonavir, an antiretroviral drug . The specific methods of application or experimental procedures would depend on the specific derivative and its intended use.

Antifungal Drug

Thiazole derivatives are used in the formulation of Abafungin, an antifungal drug . The specific methods of application or experimental procedures would depend on the specific derivative and its intended use.

Diuretic Activity

Thiazole derivatives have been synthesized and screened for their diuretic activity. A potent diuretic activity was confirmed for the 2-methyl derivative bearing a phenyl ring at position C-6 . The specific methods of application or experimental procedures would depend on the specific derivative and its intended use.

Chemical Analysis

“Methyl 2-methylbenzo[d]thiazole-5-carboxylate” can react with sodium iodide to produce a red or orange-red precipitate, and with antimony to produce a yellow precipitate. It can be used as a reagent for the detection of bismuth and antimony in chemical analysis .

Methyl 2-methylbenzo[d]thiazole-5-carboxylate is a chemical compound characterized by the molecular formula C10H9NO2SC_{10}H_9NO_2S and a molecular weight of approximately 193.25 g/mol. This compound features a thiazole ring fused with a methyl-substituted benzoic acid derivative, making it structurally significant in various chemical contexts. Its unique structure contributes to its reactivity and potential applications in medicinal chemistry and material science.

There is no current information available on the specific mechanism of action of MMBT.

Future Research Directions

MMBT's structure presents potential for further scientific exploration. Here are some possible research directions:

  • Synthesis and characterization: Develop efficient methods for synthesizing MMBT and characterize its physical and chemical properties in detail.
  • Reactivity studies: Investigate the reactivity of MMBT with various reagents to understand its potential for further functionalization and applications.
  • Biological studies: Explore the potential biological activity of MMBT, particularly its interaction with enzymes or receptors.
, including:

  • Esterification: Reaction with alcohols to form esters, which can further undergo hydrolysis.
  • Nucleophilic Substitution: The thiazole nitrogen can act as a nucleophile in reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, influenced by the presence of electron-donating or withdrawing groups.

These reactions are pivotal for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.

Research indicates that methyl 2-methylbenzo[d]thiazole-5-carboxylate possesses notable biological activities, including:

  • Antimicrobial Properties: Exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.
  • CYP Inhibition: Identified as a CYP1A2 inhibitor, which may affect drug metabolism and pharmacokinetics in therapeutic contexts .
  • Antioxidant Activity: Preliminary studies suggest it may have antioxidant properties, contributing to its potential use in health-related applications.

The synthesis of methyl 2-methylbenzo[d]thiazole-5-carboxylate typically involves several steps:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as thiourea and α-bromo ketones.
  • Carboxylation: Introduction of the carboxylic acid group can be performed using carbon dioxide under basic conditions.
  • Methylation: The final esterification step involves reacting the carboxylic acid with methanol in the presence of an acid catalyst to yield the methyl ester.

These methods allow for the efficient production of the compound while enabling modifications to enhance its properties .

Methyl 2-methylbenzo[d]thiazole-5-carboxylate finds applications across various fields:

  • Pharmaceuticals: Investigated for its potential use in drug formulations due to its biological activities.
  • Agriculture: Explored as a possible pesticide or fungicide due to its antimicrobial properties.
  • Material Science: Used in the synthesis of polymers and materials where specific chemical properties are desired.

Studies on the interactions of methyl 2-methylbenzo[d]thiazole-5-carboxylate with biological systems are crucial for understanding its pharmacological potential. Notable findings include:

  • Drug Metabolism: As a CYP1A2 inhibitor, it may influence the metabolism of co-administered drugs, necessitating careful consideration during therapeutic use .
  • Synergistic Effects: When combined with other compounds, it may exhibit enhanced efficacy against certain pathogens or improved pharmacological profiles.

Several compounds share structural similarities with methyl 2-methylbenzo[d]thiazole-5-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
Benzothiazole-5-carboxylic acid68867-17-40.91Lacks methyl substitution on the benzene ring
Benzo[d]thiazole-6-carboxylic acid3622-35-30.88Different position of carboxylic acid group
2-Chlorobenzo[d]thiazole-5-carboxylic acid1393576-38-90.82Contains chlorine substituent
6-Methylbenzo[d]thiazole-2-carboxylic acid3507-18-40.79Methyl group at a different position

The uniqueness of methyl 2-methylbenzo[d]thiazole-5-carboxylate lies in its specific arrangement of functional groups and its resultant biological activities, which may not be fully replicated by these similar compounds.

Quantum mechanical calculations have emerged as fundamental tools for understanding the electronic structure properties of Methyl 2-methylbenzo[d]thiazole-5-carboxylate and related benzothiazole derivatives. Density Functional Theory calculations provide crucial insights into the molecular orbital characteristics and electronic properties that govern the chemical behavior and potential biological activity of these compounds [1] [2].

The electronic structure of benzothiazole derivatives has been extensively studied using various computational methodologies. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies represent critical parameters for understanding chemical reactivity and intermolecular interactions [2] [3]. For Methyl 2-methylbenzo[d]thiazole-5-carboxylate, the calculated electronic properties demonstrate characteristic features common to benzothiazole systems.

Frontier molecular orbital analysis reveals that the HOMO-LUMO energy gap plays a decisive role in determining molecular stability and reactivity patterns. Studies on related benzothiazole compounds show HOMO energies typically ranging from -5.32 to -7.42 eV, while LUMO energies span from -0.88 to -1.57 eV, resulting in energy gaps between 3.75 to 4.48 eV [3] [4]. These values indicate moderate chemical stability and potential for charge transfer interactions.

The electron density distribution analysis demonstrates that both HOMO and LUMO orbitals are primarily localized over the π-system of the benzothiazole ring, with significant contributions from the thiazole nitrogen and sulfur atoms [4]. This localization pattern suggests that charge transfer processes predominantly involve π→π* transitions, which are characteristic of aromatic heterocyclic systems.

Natural Bond Orbital analysis provides detailed information about charge delocalization and stabilization energies within the molecular framework. The NBO calculations for benzothiazole derivatives reveal significant intramolecular charge transfer interactions, with stabilization energies ranging from 24 to 55 kcal/mol [5]. These interactions primarily involve lone pair electrons on the sulfur and nitrogen atoms acting as donors to π* antibonding orbitals, contributing to overall molecular stability.

Table 1: Quantum Mechanical Properties of Benzothiazole Derivatives

PropertyValue RangeComputational MethodReference
HOMO Energy (eV)-5.32 to -7.42B3LYP/6-311++G(d,p) [3] [4]
LUMO Energy (eV)-0.88 to -1.57B3LYP/6-311++G(d,p) [3] [4]
Energy Gap (eV)3.75 to 4.48DFT Methods [3] [4]
Stabilization Energy (kcal/mol)24 to 55NBO Analysis [5]
Dipole Moment (Debye)2.1 to 4.8Various DFT Methods [2]

The molecular electrostatic potential maps reveal important features regarding the electronic distribution and potential interaction sites. The sulfur atom typically exhibits electropositive character with natural charges ranging from +0.51 to +0.55 e, while nitrogen and oxygen atoms display electronegative regions suitable for hydrogen bonding interactions [4].

Global reactivity descriptors calculated from frontier orbital energies provide quantitative measures of chemical reactivity. These include electronegativity, chemical hardness, softness, and global electrophilicity index. Benzothiazole derivatives generally exhibit moderate to high softness values, indicating favorable reactivity for biological interactions [2].

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular dynamics simulations have become indispensable tools for investigating the dynamic behavior of Methyl 2-methylbenzo[d]thiazole-5-carboxylate and related benzothiazole compounds in protein-ligand complexes. These computational approaches provide detailed insights into binding mechanisms, stability, and conformational changes that occur during protein-drug interactions [6] [7].

Recent studies have demonstrated the effectiveness of molecular dynamics simulations in characterizing benzothiazole-protein interactions across various therapeutic targets. The simulation protocols typically employ explicit solvent models with standard force fields such as CHARMM27 or AMBER, utilizing time scales ranging from 100 nanoseconds to 200 nanoseconds for comprehensive analysis [6] [7] [8].

Binding stability analysis through Root Mean Square Deviation calculations reveals that benzothiazole derivatives maintain stable conformations within protein binding sites. Studies on related compounds show RMSD values typically remaining below 0.5 nm throughout extended simulation periods, indicating strong protein-ligand complex formation [9]. The Root Mean Square Fluctuation analysis further confirms that amino acid residues in the binding pocket exhibit minimal mobility during ligand binding, suggesting effective stabilization of the protein-drug complex.

The binding free energy calculations using Molecular Mechanics Generalized Born Surface Area methods provide quantitative assessments of binding affinity. Representative benzothiazole compounds demonstrate binding free energies ranging from -25.88 to -59.01 kJ/mol, indicating thermodynamically favorable interactions with target proteins [9]. These values correlate well with experimental binding affinities and support the potential therapeutic relevance of these compounds.

Table 2: Molecular Dynamics Simulation Parameters for Benzothiazole-Protein Complexes

ParameterTypical ValuesSimulation ConditionsReference
Simulation Time100-200 nsNPT ensemble [6] [7]
RMSD Values<0.5 nmProtein-ligand complex [9]
Binding Free Energy-25.88 to -59.01 kJ/molMM-GBSA analysis [9]
Temperature300 KConstant temperature [8]
Force FieldCHARMM27, AMBERStandard protocols [8]

Protein-ligand interaction analysis reveals specific binding patterns characteristic of benzothiazole derivatives. Hydrogen bonding interactions frequently involve the thiazole nitrogen and ester carbonyl oxygen atoms with polar amino acid residues such as glycine, threonine, and glutamic acid [10] [9]. Additionally, π-π stacking interactions between the benzothiazole aromatic system and aromatic amino acids like phenylalanine and tyrosine contribute significantly to binding stability.

Hydrophobic interactions play a crucial role in stabilizing benzothiazole-protein complexes. The aromatic rings of the benzothiazole system typically engage in van der Waals contacts with nonpolar amino acid residues including alanine, valine, isoleucine, and proline [10]. These interactions contribute to the overall binding affinity and help position the ligand optimally within the protein active site.

Dynamic conformational analysis demonstrates that benzothiazole derivatives exhibit minimal conformational flexibility when bound to target proteins, which is advantageous for maintaining specific protein-drug interactions. The planar nature of the benzothiazole ring system restricts rotational freedom, contributing to the observed binding stability [11].

Pharmacophore Mapping for Anti-Tubercular Activity Optimization

Pharmacophore mapping represents a critical computational approach for understanding the structural requirements essential for anti-tubercular activity of Methyl 2-methylbenzo[d]thiazole-5-carboxylate derivatives. This methodology has proven particularly valuable in identifying key molecular features responsible for activity against Mycobacterium tuberculosis and related mycobacterial species [12] [13].

The development of anti-tubercular pharmacophore models for benzothiazole derivatives has revealed several essential structural features. Studies on thiazole-thiadiazole compounds have identified tubercular Thymidylate Synthase X as a primary drug target, with pharmacophore mapping revealing specific interaction requirements for effective enzyme inhibition [12]. The key pharmacophoric elements include hydrogen bond acceptor and donor sites, aromatic ring systems, and hydrophobic regions that complement the enzyme active site.

Benzothiazole derivatives demonstrate potent anti-mycobacterial activity through inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase, a key enzyme involved in arabinogalactan synthesis [13] [14]. The pharmacophore model for this target reveals the importance of the benzothiazole core structure, with specific substitution patterns influencing binding affinity and selectivity. The methoxycarbonyl group at position 5 in Methyl 2-methylbenzo[d]thiazole-5-carboxylate represents a potential hydrogen bond acceptor site that may contribute to enzyme binding.

Structure-activity relationship analysis has identified optimal substitution patterns for enhanced anti-tubercular activity. Compounds bearing electron-withdrawing groups, particularly fluorine substituents, demonstrate improved potency compared to unsubstituted analogs [15] [13]. The systematic medicinal chemistry approach has shown that benzothiazole N-oxides can be converted to lead-like compounds with improved safety profiles while maintaining anti-tubercular efficacy.

Table 3: Anti-Tubercular Activity Data for Benzothiazole Derivatives

Compound ClassMIC Range (μg/ml)Target EnzymeKey Structural FeaturesReference
Thiazole-thiadiazole7.13-25.34ThyXThiazole core, hydrogen bonding [12]
Benzothiazole N-oxides2.43-78.46DprE1Benzothiazole nucleus, electron-withdrawing groups [15] [13]
Thiazole Schiff bases6.25M. tuberculosis H37RvAmino-thiazole, aromatic substitution [16]
Thiazole-thiazolidin-4-one4.43-24.04MTB/BCGDual thiazole rings [17]

The pharmacophore mapping studies have revealed that the spatial arrangement of key functional groups is critical for optimal anti-tubercular activity. The distance between hydrogen bond donor and acceptor sites, the orientation of aromatic rings, and the positioning of lipophilic regions all contribute to specific enzyme recognition and binding [12]. For DprE1 inhibition, the benzothiazole ring system must be positioned to allow optimal interaction with key amino acid residues including Arg95, Cys43, His69, and Arg87.

Molecular docking studies complementing pharmacophore analysis demonstrate that benzothiazole derivatives adopt specific binding conformations within the mycobacterial enzyme active sites. The interactions involve multiple binding modes including hydrogen bonds, halogen bonds, and π-electron interactions [12]. These findings provide a rational basis for designing new benzothiazole derivatives with enhanced anti-tubercular activity.

The pharmacophore-based optimization has led to the identification of specific structural modifications that enhance selectivity for mycobacterial targets while reducing potential toxicity. The incorporation of crowded benzothiazole structures has proven effective in eliminating genotoxic potential while maintaining bactericidal activity [13]. This approach demonstrates the value of pharmacophore mapping in balancing efficacy and safety considerations.

ADMET Prediction Models for Blood-Brain Barrier Permeability

Absorption, Distribution, Metabolism, Excretion, and Toxicity prediction models provide essential insights into the pharmacokinetic properties of Methyl 2-methylbenzo[d]thiazole-5-carboxylate, particularly regarding its potential to cross the blood-brain barrier. These computational predictions are crucial for assessing the compound's suitability for central nervous system applications and understanding its overall pharmacological profile [9] [18] [19].

Blood-brain barrier permeability prediction models have been specifically developed and validated for thiazole and benzothiazole derivatives. The LogBB values, which represent the logarithm of the brain-to-blood concentration ratio, serve as the primary metric for assessing BBB permeability [18] [20]. For effective brain penetration, compounds typically require LogBB values greater than 0.3, while values below -1.0 indicate poor brain penetration.

Recent studies on benzothiazole derivatives demonstrate favorable BBB permeability characteristics. Pharmacokinetic data from experimental studies show that benzothiazole phosphonate compounds achieve peak brain concentrations of 4-50 ng/ml and peak plasma concentrations of 2 μg/ml following a 10 mg/kg dose [19]. These results indicate effective BBB penetration and suggest potential utility for neurological applications.

The structural features that influence BBB permeability in benzothiazole derivatives have been systematically analyzed. Key molecular descriptors include molecular weight, topological polar surface area, lipophilicity, and hydrogen bonding capacity [21] [20]. For optimal BBB penetration, compounds should typically have molecular weights below 500 Da, TPSA values less than 90 Ų, and cLogP values between 2-5 [22].

Table 4: ADMET Properties Relevant to Blood-Brain Barrier Permeability

PropertyOptimal RangeMethyl 2-methylbenzo[d]thiazole-5-carboxylatePredictive MethodReference
Molecular Weight<500 Da207.25 DaCalculated [23] [24]
LogP2-52.6 (estimated)SwissADME [11]
TPSA<90 Ų~65 Ų (estimated)Computational [22]
H-bond Donors≤50Lipinski's Rule [21]
H-bond Acceptors≤103Lipinski's Rule [21]

Parallel Artificial Membrane Permeability Assay studies on related benzothiazole compounds demonstrate high BBB permeability compared to standard reference compounds. The passive diffusion mechanism appears to be the primary route for BBB penetration, although active transport through specific receptors may also contribute [25]. Benzothiazole derivatives are known to penetrate the BBB and enter cells through the aryl hydrocarbon receptor, which is expressed in brain tumors and normal brain tissue.

Metabolism prediction models indicate that benzothiazole derivatives undergo biotransformation primarily through cytochrome P450 enzymes, particularly CYP1A1, CYP2W1, and CYP2S1 [26] [27] [28]. The metabolic pathways include N-oxidation, S-oxidation, and hydroxylation reactions, which can influence both efficacy and toxicity profiles. Understanding these metabolic transformations is crucial for predicting the pharmacokinetic behavior and potential drug-drug interactions.

Toxicity prediction models suggest that Methyl 2-methylbenzo[d]thiazole-5-carboxylate exhibits favorable safety profiles based on in silico assessments. ADMET studies indicate compliance with Lipinski's Rule of Five and Veber's rule, suggesting good oral bioavailability potential [9] [21]. The compound demonstrates acceptable values for various toxicity endpoints, including mutagenicity, carcinogenicity, and hepatotoxicity predictions.

XLogP3

2.6

Dates

Last modified: 08-19-2023

Explore Compound Types